Quantifying the Energetic Barrier to Stereoisomer Inversion in Tetraphenylene
Tetraphenylene's non-planar, saddle-shaped structure creates stereoisomers. The energy barrier for inversion between these isomers is quantified at approximately 135 kcal·mol⁻¹ [1]. This high barrier allows for the isolation of enantiomerically pure derivatives, a property not shared by its flexible, planar, or less sterically hindered structural analogs.
| Evidence Dimension | Stereoisomer Inversion Barrier |
|---|---|
| Target Compound Data | ~135 kcal·mol⁻¹ |
| Comparator Or Baseline | Planar or less constrained aromatic compounds (e.g., biphenyl, unsubstituted cyclooctatetraene) which undergo rapid inversion at room temperature. |
| Quantified Difference | The high barrier for Tetraphenylene contrasts with the low or negligible barrier in planar analogs, enabling stable chirality. |
| Conditions | Theoretical calculation and experimental inference from the isolation of enantiopure derivatives [1]. |
Why This Matters
This quantitative difference is crucial for applications in asymmetric catalysis and chiral recognition, where a stable, rigid chiral environment is required and cannot be achieved with rapidly interconverting alternatives.
- [1] Waldvogel, S. R., & Welschoff, N. (2010). 45.26.3 Product Subclass 3: Tetraphenylenes. In Science of Synthesis (Vol. 45, p. 1168). Thieme. View Source
